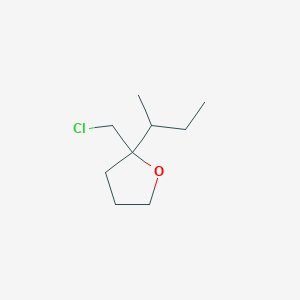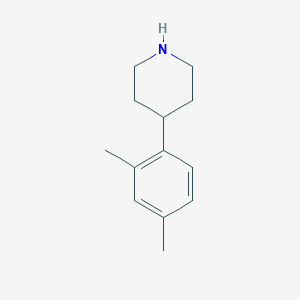
4-(2,4-Dimethylphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dimethylphenyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound features a piperidine ring substituted at the fourth position with a 2,4-dimethylphenyl group. Piperidines are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylphenyl)piperidine can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylbenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Another method involves the use of Grignard reagents. For example, 2,4-dimethylphenylmagnesium bromide can be reacted with piperidine to form the desired product. This reaction is usually performed in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve product purity .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated piperidine rings.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,4-Dimethylphenyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethylphenyl)piperidine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity. It may also inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dimethylphenyl)piperazine: Similar structure but contains an additional nitrogen atom in the ring.
2,4-Dimethylphenylpyridine: Contains a pyridine ring instead of a piperidine ring.
4-(2,4-Dimethylphenyl)morpholine: Contains an oxygen atom in the ring instead of a nitrogen atom.
Uniqueness
4-(2,4-Dimethylphenyl)piperidine is unique due to its specific substitution pattern and the presence of a piperidine ring. This structure imparts distinct chemical and pharmacological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4-(2,4-dimethylphenyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-10-3-4-13(11(2)9-10)12-5-7-14-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3 |
InChI Key |
UQEABOWIBIOOCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCNCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


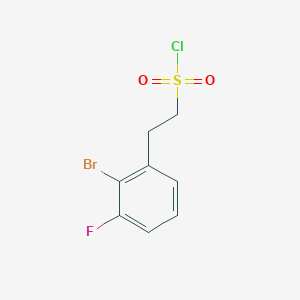

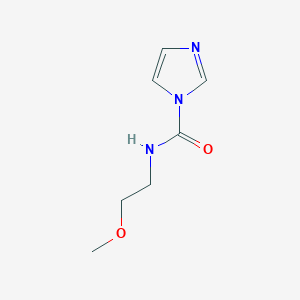
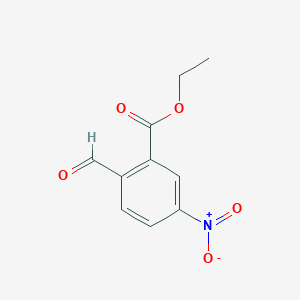


![(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13178686.png)
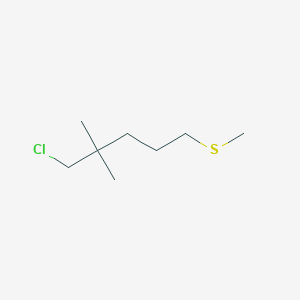
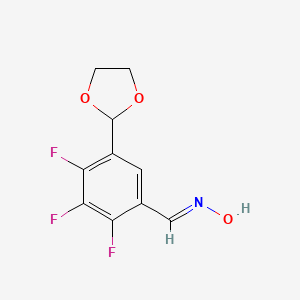

![(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol](/img/structure/B13178721.png)
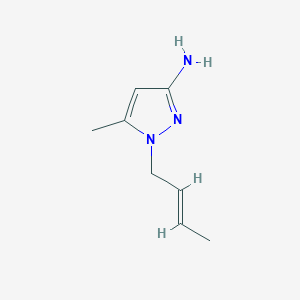
![1-Thia-4-azaspiro[4.4]nonane](/img/structure/B13178735.png)
